(Isoquinolin-6-yl)methanamine Hydrochloride: A Technical Guide for Drug Discovery Professionals
(Isoquinolin-6-yl)methanamine Hydrochloride: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive overview of (Isoquinolin-6-yl)methanamine hydrochloride, a heterocyclic amine of growing interest within the medicinal chemistry landscape. While specific discovery details of this particular molecule remain nuanced, its significance is underscored by the broader importance of the 6-substituted isoquinoline scaffold in the development of targeted therapeutics, particularly kinase inhibitors. This document will delve into the plausible synthetic pathways, physicochemical properties, and the known and potential biological significance of this compound, offering a valuable resource for researchers, scientists, and drug development professionals. We will explore its context as a potential building block for Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors and discuss its evaluated, albeit limited, role as an anti-inflammatory agent. This guide aims to provide a foundational understanding of (Isoquinolin-6-yl)methanamine hydrochloride, fostering further investigation into its therapeutic potential.
Introduction: The Isoquinoline Scaffold in Medicinal Chemistry
The isoquinoline core, a bicyclic aromatic heterocycle, is a privileged scaffold in drug discovery, forming the structural basis for a multitude of natural products and synthetic therapeutic agents.[1] Its rigid structure and ability to be functionalized at various positions allow for the precise spatial orientation of pharmacophoric groups, making it an ideal framework for designing molecules that interact with a wide range of biological targets.[2][3] From the potent analgesic properties of morphine to the antimicrobial activity of berberine, isoquinoline alkaloids have a long history of medicinal use.[2] In modern drug discovery, synthetic isoquinoline derivatives are being actively investigated for a plethora of therapeutic applications, including cancer, cardiovascular diseases, and neurological disorders.[1]
The substitution pattern on the isoquinoline ring is critical in determining the pharmacological activity of its derivatives. The 6-position, in particular, has been a focal point for medicinal chemists. For instance, 6-aminoisoquinoline has been identified as a crucial intermediate in the synthesis of potent kinase inhibitors, highlighting the importance of functional groups at this position for molecular recognition by target proteins.[4] This guide focuses specifically on (Isoquinolin-6-yl)methanamine hydrochloride, a primary amine derivative that holds potential as a key building block or a pharmacologically active agent in its own right.
Physicochemical Properties
A clear understanding of the physicochemical properties of (Isoquinolin-6-yl)methanamine hydrochloride is fundamental for its application in drug discovery, influencing factors such as solubility, membrane permeability, and formulation development.
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₁ClN₂ | N/A |
| Molecular Weight | 194.66 g/mol | N/A |
| CAS Number | 1396762-19-8 | N/A |
| Appearance | Solid (predicted) | N/A |
| Solubility | Soluble in water and polar organic solvents (predicted) | N/A |
Synthesis of (Isoquinolin-6-yl)methanamine Hydrochloride
Rationale for Synthetic Strategy
The chosen strategy leverages the versatility of 6-bromoisoquinoline as a starting material.[5] The bromine atom at the 6-position serves as a handle for introducing a cyano group via a palladium-catalyzed cyanation reaction. The subsequent reduction of the nitrile to a primary amine is a well-established and high-yielding transformation. This two-step sequence is a common and reliable method for the preparation of aminomethyl-substituted aromatic compounds.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for (Isoquinolin-6-yl)methanamine hydrochloride.
Detailed Experimental Protocol
Step 1: Synthesis of 6-Cyanoisoquinoline
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To a solution of 6-bromoisoquinoline (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add zinc cyanide (0.6 eq), palladium(II) acetate (0.1 eq), and 1,1'-bis(diphenylphosphino)ferrocene (dppf) (0.2 eq).
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Degas the reaction mixture with argon for 15 minutes.
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Heat the mixture to 120 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
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Filter the mixture through a pad of Celite and wash the filter cake with ethyl acetate.
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Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
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Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford 6-cyanoisoquinoline.
Step 2: Synthesis of (Isoquinolin-6-yl)methanamine
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In a high-pressure vessel, dissolve 6-cyanoisoquinoline (1.0 eq) in a solution of ammonia in methanol (7N).
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Add a catalytic amount of Raney Nickel (approximately 10% by weight).
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Pressurize the vessel with hydrogen gas (50-100 psi) and stir the mixture at room temperature for 12-24 hours.
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Monitor the reaction by TLC or LC-MS until the starting material is consumed.
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Carefully filter the reaction mixture through Celite to remove the catalyst, and wash the filter cake with methanol.
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Concentrate the filtrate under reduced pressure to yield crude (Isoquinolin-6-yl)methanamine.
Step 3: Formation of (Isoquinolin-6-yl)methanamine Hydrochloride
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Dissolve the crude (Isoquinolin-6-yl)methanamine in a minimal amount of anhydrous diethyl ether or methanol.
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Slowly add a solution of hydrochloric acid in diethyl ether (e.g., 2M) dropwise with stirring.
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A precipitate should form. Continue adding the HCl solution until no further precipitation is observed.
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Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield (Isoquinolin-6-yl)methanamine hydrochloride.
Biological Significance and Therapeutic Potential
The biological significance of (Isoquinolin-6-yl)methanamine hydrochloride is best understood by examining the activities of structurally related compounds and the limited direct data available for this specific molecule.
Role as a Scaffold for Kinase Inhibitors
The 6-substituted isoquinoline core is a prominent feature in a number of kinase inhibitors. Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.
Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors are a class of drugs that have shown therapeutic potential in cardiovascular diseases such as hypertension.[6] Several potent ROCK inhibitors are based on the isoquinoline scaffold.[7][8][9] The 6-position of the isoquinoline ring often serves as an attachment point for side chains that can modulate potency and selectivity. Therefore, (Isoquinolin-6-yl)methanamine hydrochloride represents a valuable starting point or fragment for the synthesis of novel ROCK inhibitors. The primary amine group provides a convenient handle for further chemical modifications, allowing for the exploration of the chemical space around the 6-position to optimize interactions with the target kinase.
A patent for the large-scale synthesis of 6-aminoisoquinoline highlights its importance as an intermediate for the production of kinase inhibitors, further supporting the potential utility of (Isoquinolin-6-yl)methanamine in this area.[4]
Caption: Role of (Isoquinolin-6-yl)methanamine hydrochloride in a kinase inhibitor discovery workflow.
Evaluation as a TNF-alpha Inhibitor
Tumor necrosis factor-alpha (TNF-alpha) is a pro-inflammatory cytokine that plays a central role in the pathogenesis of various autoimmune and inflammatory diseases. The development of small molecule inhibitors of TNF-alpha is an active area of research.[10][11]
In a study evaluating a series of isoquinolin-1-ones and related derivatives for their ability to inhibit TNF-alpha production, it was found that the introduction of an aminomethyl group on the isoquinoline ring led to a significant loss of activity.[12] While this study did not specifically test (Isoquinolin-6-yl)methanamine, it provides important structure-activity relationship (SAR) data suggesting that this particular substitution may not be favorable for TNF-alpha inhibition within that chemical series. This finding, although negative, is crucial for guiding future drug design efforts and avoiding potentially unproductive avenues of research.
Conclusion and Future Directions
(Isoquinolin-6-yl)methanamine hydrochloride is a molecule of interest primarily due to its potential as a versatile building block in the synthesis of more complex and biologically active compounds. Its significance is derived from the established importance of the 6-substituted isoquinoline scaffold in medicinal chemistry, particularly in the development of kinase inhibitors such as those targeting ROCK.
While direct evidence for the biological activity of (Isoquinolin-6-yl)methanamine hydrochloride is limited, the available data suggests that its utility may lie more in its role as a synthetic intermediate rather than as a standalone therapeutic agent. The observation that an aminomethyl substituent can be detrimental to TNF-alpha inhibitory activity in certain isoquinoline series provides valuable information for medicinal chemists.
Future research efforts should focus on:
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Elucidating the Discovery Context: Uncovering the original rationale for the synthesis of this compound could provide significant insights into its intended application.
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Broad Kinase Profiling: Screening (Isoquinolin-6-yl)methanamine hydrochloride and a library of its simple derivatives against a broad panel of kinases could identify novel and unexpected biological targets.
-
Structure-Based Design: Utilizing the primary amine as a synthetic handle to design and synthesize focused libraries of compounds targeting specific kinases, such as ROCK, based on available structural information.
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